molecular formula C14H24N2O B5388026 (4-ALLYLPIPERAZINO)(CYCLOHEXYL)METHANONE

(4-ALLYLPIPERAZINO)(CYCLOHEXYL)METHANONE

Cat. No.: B5388026
M. Wt: 236.35 g/mol
InChI Key: SOKJWYUFMQDIAU-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(cyclohexyl)methanone is a ketone derivative featuring a cyclohexyl group and a 4-allyl-substituted piperazine moiety.

Properties

IUPAC Name

cyclohexyl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O/c1-2-8-15-9-11-16(12-10-15)14(17)13-6-4-3-5-7-13/h2,13H,1,3-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKJWYUFMQDIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylpiperazino)(cyclohexyl)methanone typically involves the reaction of cyclohexanecarbonyl chloride with 4-allylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazino)(cyclohexyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Allylpiperazino)(cyclohexyl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Allylpiperazino)(cyclohexyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological targets, leading to inhibition or activation of specific pathways. The allyl group may also play a role in the compound’s activity by facilitating binding to hydrophobic pockets in proteins .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences between (4-allylpiperazino)(cyclohexyl)methanone and three analogs from the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Synthesis Yield Notable Properties
This compound N/A C₁₃H₂₂N₂O ~234.3 (estimated) Allylpiperazino, cyclohexyl N/A Hypothetical: Moderate lipophilicity
Cyclohexyl(piperazino)methanone hydrochloride 81486-91-1 C₁₁H₂₀N₂O·HCl 232.75 Piperazino, cyclohexyl (HCl salt) 71% synthesis yield Enhanced solubility due to HCl salt
Cyclohexyl 2,4-dichlorophenyl ketone 898769-45-4 C₁₃H₁₄Cl₂O 257.15 2,4-Dichlorophenyl, cyclohexyl 97% purity High lipophilicity, aromatic Cl groups
2-(4-Benzhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime 551921-46-1 C₂₆H₂₈FN₃O 417.50 Benzhydrylpiperazino, fluorophenyl, oxime N/A Fluorine-enhanced bioavailability
Key Observations:
  • Hydrochloride Salt vs. Free Base: Cyclohexyl(piperazino)methanone hydrochloride () exhibits higher aqueous solubility compared to the free base form due to ionic character. The absence of a hydrochloride group in this compound may reduce solubility but improve membrane permeability.
  • In contrast, the allylpiperazino group in the target compound offers a balance between steric bulk and metabolic flexibility.
  • Complexity and Bioactivity: The benzhydrylpiperazino-fluorophenyl-oxime analog () demonstrates how fluorination and oxime functionalization can optimize receptor binding and stability. The target compound’s simpler structure may favor synthetic accessibility.

Pharmacological Implications

  • Piperazine Derivatives : Piperazine moieties are associated with serotonin and dopamine receptor modulation. The allyl group in the target compound could alter binding kinetics compared to unsubstituted piperazine ().
  • Halogenated Analogs : The dichlorophenyl () and fluorophenyl () groups highlight the role of halogens in enhancing potency and metabolic stability. However, the target compound’s lack of halogens may reduce off-target interactions.

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